1-(2,3-Dichlorophenyl)ethanol

Physicochemical characterization Quality control Solid-state handling

Researchers requiring the 2,3-dichlorophenyl motif for lamotrigine synthesis or chiral CNS candidates should specify CAS 54798-91-3 rather than positional isomers to avoid regiochemical mismatch. This vicinal dichloro secondary alcohol delivers a 5-15% absolute yield advantage over 2,4- and 2,5-isomers when oxidized to 2,3-dichloroacetophenone (65% yield, NaOCl/AcOH). The sharp 55-57 °C melting point enables QC identity verification by DSC or mixed-melting-point analysis. Pre-resolved (R)- and (S)-enantiomers (≥95% ee) are also available for asymmetric SAR studies. Standard purity: ≥95% (HPLC).

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
Cat. No. B1633831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichlorophenyl)ethanol
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)Cl)Cl)O
InChIInChI=1S/C8H8Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3
InChIKeyQSCSGMDRGGZRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dichlorophenyl)ethanol: Physicochemical Identity & Procurement


1-(2,3-Dichlorophenyl)ethanol (CAS 54798-91-3), systematically named 2,3-dichloro-α-methylbenzyl alcohol, is a secondary benzylic alcohol with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.055 g/mol . The compound crystallises as a pale-yellow solid with a melting point of 55–57 °C and a boiling point of 112–113 °C at reduced pressure (2 Torr) [1]. The vicinal 2,3-dichloro substitution pattern on the aromatic ring distinguishes it from other dichlorophenyl ethanol positional isomers and imparts a calculated octanol–water partition coefficient (LogP) of 2.7 [1], placing it in a moderately lipophilic range suitable for further derivatisation. Industrially, it is most frequently employed as a precursor to 2,3-dichloroacetophenone via oxidation, with reported yields of approximately 65% using sodium hypochlorite in acetic acid .

Why 1-(2,3-Dichlorophenyl)ethanol Cannot Be Replaced by Isomers


Dichlorophenyl ethanol isomers share an identical molecular formula (C₈H₈Cl₂O) and nearly identical molecular weights, yet the positioning of the two chlorine atoms on the aromatic ring fundamentally alters their electronic character, steric profile, and downstream reactivity. Among commercially available isomers—1-(2,4-dichlorophenyl)ethanol (CAS 1475-13-4), 1-(2,5-dichlorophenyl)ethanol (CAS 1475-12-3), 1-(2,6-dichlorophenyl)ethanol (CAS 30581-80-7), and the primary alcohol analogue 2-(2,3-dichlorophenyl)ethanol (CAS 114686-85-0)—each presents a unique combination of inductive and resonance effects that govern electrophilic aromatic substitution orientation, hydrogen-bonding capacity, and metabolic stability when the alcohol is elaborated into bioactive molecules [1]. The 2,3-dichloro pattern places electron-withdrawing groups in a vicinal relationship, generating a distinct dipole moment and a sterically congested environment around the hydroxyl-bearing carbon that is absent in the 2,4- or 2,5-isomers. Furthermore, 1-(2,3-dichlorophenyl)ethanol is a secondary alcohol bearing a chiral centre, which distinguishes it from the primary alcohol 2-(2,3-dichlorophenyl)ethanol and makes it the preferred substrate for asymmetric transformations requiring enantiomerically enriched building blocks such as (R)-1-(2,3-dichlorophenyl)ethan-1-ol (CAS 867288-31-1) [2]. Substituting isomers without experimental validation therefore risks altering reaction yields, stereochemical outcomes, and the pharmacological properties of the final target compound.

1-(2,3-Dichlorophenyl)ethanol vs. Positional Isomers and Analogues


Melting Point Distinction for Purity and Solid-Phase Handling

1-(2,3-Dichlorophenyl)ethanol exhibits a melting point of 55–57 °C, making it a crystalline solid at ambient temperature that can be purified by recrystallisation and handled as a stable solid [1]. In contrast, the 2,4-dichloro isomer (CAS 1475-13-4) melts at 39–41 °C and the 2,5-dichloro isomer (CAS 1475-12-3) is reported with a melting point of 44–46 °C , meaning these analogues may exist as low-melting solids or viscous oils under typical laboratory storage conditions (~20–25 °C). The primary alcohol analogue 2-(2,3-dichlorophenyl)ethanol (CAS 114686-85-0) has a boiling range of 279.1±25.0 °C at atmospheric pressure but no sharp melting point near ambient temperature , rendering it a liquid at room temperature.

Physicochemical characterization Quality control Solid-state handling

Lipophilicity (LogP) Impact on Partitioning and Membrane Permeability

The calculated LogP of 1-(2,3-dichlorophenyl)ethanol is 2.7, as determined by computational methods and reported in the MolAid physicochemical database [1]. Positional isomers of dichlorophenyl ethanol exhibit distinct LogP values due to differences in molecular dipole moment and intramolecular hydrogen-bonding capacity: the 2,4-dichloro isomer has a reported LogP of approximately 2.55, and the 2,5-isomer has a LogP near 2.60 . The higher LogP of the 2,3-isomer (∆LogP ≈ +0.10 to +0.15 relative to the 2,4- and 2,5-isomers) reflects the closer proximity of the two chlorine substituents, which reduces the overall molecular dipole and enhances partitioning into non-polar phases.

Lipophilicity ADME prediction Solvent extraction

Oxidation to 2,3-Dichloroacetophenone as a Synthetic Benchmark

A well-defined downstream transformation of 1-(2,3-dichlorophenyl)ethanol is its oxidation to 2,3-dichloroacetophenone (CAS 56041-57-7), a key intermediate in the synthesis of lamotrigine-related triazine anticonvulsants and other 2,3-dichlorophenyl-containing pharmacophores [1]. Using sodium hypochlorite in acetic acid, this oxidation proceeds with a documented yield of 65% . By comparison, oxidation of the isomeric 1-(2,4-dichlorophenyl)ethanol to 2,4-dichloroacetophenone under analogous hypochlorite conditions has been reported in the range of 55–60%, while the 2,5-isomer yields 50–58% under comparable protocols .

Synthetic intermediate Oxidation Ketone synthesis

Chiral Centre Access to Single-Enantiomer Building Blocks

The secondary alcohol carbon of 1-(2,3-dichlorophenyl)ethanol constitutes a chiral centre, yielding two isolable enantiomers: (R)-1-(2,3-dichlorophenyl)ethan-1-ol (CAS 867288-31-1) and (S)-1-(2,3-dichlorophenyl)ethan-1-ol (CAS 1690118-03-6) [1]. This contrasts fundamentally with the primary alcohol analogue 2-(2,3-dichlorophenyl)ethanol (CAS 114686-85-0), which is achiral and cannot serve as a stereochemical building block . Both enantiomers of the target compound are commercially available with enantiomeric excess (ee) specifications ≥95%, enabling their direct use in asymmetric synthesis of diastereomerically pure pharmaceutical candidates [1]. No equivalent enantiomerically enriched form exists for any of the primary alcohol analogues of dichlorophenyl ethanol.

Chiral building block Asymmetric synthesis Enantiomeric purity

Application Scenarios for 1-(2,3-Dichlorophenyl)ethanol


2,3-Dichloroacetophenone Synthesis for Lamotrigine Intermediates

The single highest-volume industrial use of 1-(2,3-dichlorophenyl)ethanol is its oxidation to 2,3-dichloroacetophenone, a key building block in the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (lamotrigine) and structurally related anticonvulsant candidates [4]. The documented 65% oxidation yield under mild NaOCl/AcOH conditions , combined with the 5–15 absolute percentage-point yield advantage over the 2,4- and 2,5-dichloro isomers (see Section 3, Evidence Item 3), makes this compound the preferred starting material when the therapeutic target requires the 2,3-dichloro substitution pattern in the final triazine or pyridine pharmacophore. Procurement teams supporting generic API manufacture of lamotrigine or its derivatives should specify CAS 54798-91-3 rather than positional isomers to maximise process yield and minimise purification burden.

Chiral Building Block for CNS and Anti-Infective Drug Candidates

Drug discovery programmes targeting chiral CNS agents, antimycobacterial compounds, or kinase inhibitors that incorporate a 2,3-dichlorophenyl moiety can utilise the enantiomerically resolved forms of 1-(2,3-dichlorophenyl)ethanol—either the (R)-enantiomer (CAS 867288-31-1) or the (S)-enantiomer (CAS 1690118-03-6)—as direct chiral building blocks [4]. Because the primary alcohol analogue 2-(2,3-dichlorophenyl)ethanol is achiral and cannot fulfill this role (see Section 3, Evidence Item 4), procurement of the pre-resolved secondary alcohol eliminates the need for asymmetric reduction or chiral chromatographic separation at a later synthetic stage. This is particularly valuable in medicinal chemistry laboratories where enantiomeric purity ≥95% is a prerequisite for structure–activity relationship (SAR) studies and in vivo pharmacokinetic profiling [4].

Quality-Control Reference Standard for Isomer Discrimination

The sharp melting point of 55–57 °C and well-defined solid-state form of 1-(2,3-dichlorophenyl)ethanol (see Section 3, Evidence Item 1) make it a practical reference standard for analytical method development aimed at distinguishing dichlorophenyl ethanol positional isomers [4]. QC laboratories supporting pharmaceutical intermediate supply chains can leverage the 11–18 °C melting-point gap relative to the 2,4- and 2,5-isomers to develop identity and purity assays based on melting-point depression, differential scanning calorimetry, or mixed-melting-point analysis. This is especially relevant when incoming material must be verified as the correct 2,3-isomer prior to use in GMP-governed synthetic steps.

Agrochemical Intermediate via Regiochemical Reactivity

Beyond pharmaceuticals, 1-(2,3-dichlorophenyl)ethanol serves as a versatile intermediate in the synthesis of agrochemical active ingredients—including certain insecticides, herbicides, and fungicides—that require the 2,3-dichlorophenyl substructure for target-site binding [4]. The vicinal chlorine arrangement generates a unique electronic environment that can direct further electrophilic aromatic substitution to specific positions, a regiochemical outcome that cannot be replicated by the 2,4- or 2,5-isomers. Process chemistry teams developing cost-competitive agrochemical routes should evaluate 1-(2,3-dichlorophenyl)ethanol when the intended final product contains the 2,3-dichlorophenyl motif, as it offers the most direct synthetic entry to this substructure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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